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molecular formula C10H11ClO3 B156762 3-(3-Chloro-4-methoxyphenyl)propanoic acid CAS No. 1857-56-3

3-(3-Chloro-4-methoxyphenyl)propanoic acid

Cat. No. B156762
M. Wt: 214.64 g/mol
InChI Key: MAYOFTZUJPQKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030322B2

Procedure details

A solution of 3-(3-chloro-4-methoxyphenyl)propanoic acid (10 g, 46.7 mmol, commercially available) in PPA (100 mL) was stirred for 2 h at 70 C. Water was added to the mixture and extracted with EA twice. The organic phase were combined and dried over anhydrous Na2SO4, concentrated, purified by FC to afford 6 g of the title compound (y=66%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:10][CH2:11][C:12]([OH:14])=O)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9]>O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][C:7]=1[O:8][CH3:9])[C:12](=[O:14])[CH2:11][CH2:10]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1OC)CCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EA twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by FC

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2CCC(C2=CC1OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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